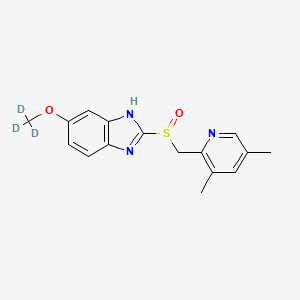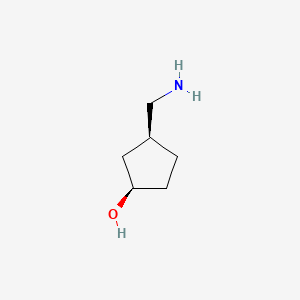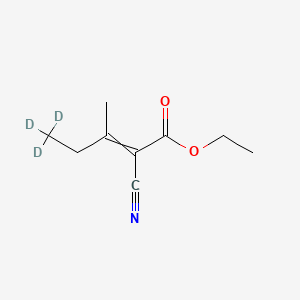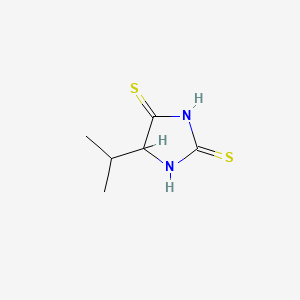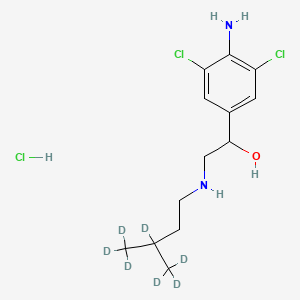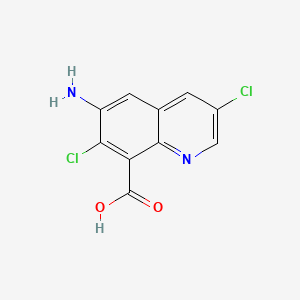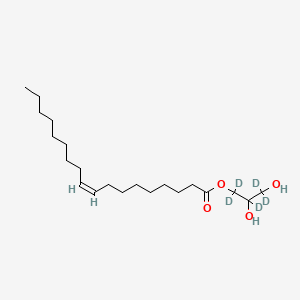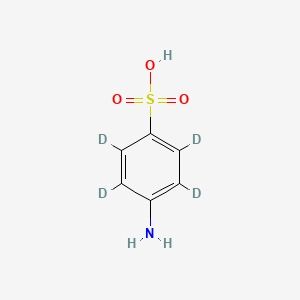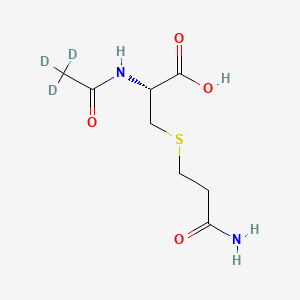
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Acetyl-S-(2-carbamoylethyl)-L-cysteine” belongs to the class of organic compounds known as n-acyl-alpha amino acids . It is a metabolite of acrylamide, which is detoxified through a two-step process . First, acrylamide is metabolized by the cytochrome P450s. Then it is conjugated to glutathione to make it more water soluble .
Synthesis Analysis
Acrylamide is metabolized in vivo by two pathways. The first pathway involves biotransformation via cytochrome P450 (CYP2E1) to produce glycidamide (GA). The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), converting acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .Chemical Reactions Analysis
Acrylamide is metabolized in vivo by two pathways. The first pathway involves biotransformation via cytochrome P450 (CYP2E1) to produce glycidamide (GA). The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), converting acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .Applications De Recherche Scientifique
Metabolite Identification and Biomonitoring
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 has been identified as a human metabolite of acrylamide. Research demonstrates its excretion in human urine following oral administration of deuterium-labelled acrylamide, providing insights into the metabolic pathways and elimination kinetics of acrylamide and its derivatives in the human body (Hartmann et al., 2009), (Boettcher et al., 2006).
Toxicokinetics and Biomarker Analysis
This compound's presence in urine is used to monitor the metabolic fate of acrylamide, aiding in the evaluation of acrylamide exposure and its potential health risks. Studies involving single oral doses of deuterium-labelled acrylamide provide data on the excretion and toxicokinetics of various metabolites, including this compound (Hartmann et al., 2011).
Exposure Assessment and Risk Evaluation
The quantification of this compound in biological samples is crucial for assessing human exposure to acrylamide, especially in occupational settings and dietary intake studies. This helps in understanding the extent of acrylamide exposure and its potential implications for human health (Zhang et al., 2020), (Ruenz et al., 2016).
Orientations Futures
A systematic review on the mercaptoacid metabolites of acrylamide, including “N-Acetyl-S-(2-carbamoylethyl)-L-cysteine”, suggests that AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term. This is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods .
Mécanisme D'action
Target of Action
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (NAE-d3) is a metabolite of acrylamide . The primary targets of NAE-d3 are the cytochrome P450 enzymes and glutathione . These targets play a crucial role in the detoxification process of acrylamide .
Mode of Action
The interaction of NAE-d3 with its targets involves a two-step detoxification process . First, acrylamide is metabolized by the cytochrome P450 enzymes . Second, it is conjugated to glutathione to make it more water-soluble . This process aids in the elimination of acrylamide from the body .
Biochemical Pathways
The biochemical pathways affected by NAE-d3 are primarily related to the metabolism and detoxification of acrylamide . The cytochrome P450 enzymes metabolize acrylamide, and then it is conjugated to glutathione . These processes make acrylamide more water-soluble, facilitating its excretion from the body .
Pharmacokinetics
The pharmacokinetics of NAE-d3 involve its absorption, distribution, metabolism, and excretion (ADME). Acrylamide, from which NAE-d3 is derived, is readily soluble in water and can be rapidly absorbed in the body . It is also rapidly distributed in various tissues . The metabolism of acrylamide to NAE-d3 involves the action of cytochrome P450 enzymes and glutathione . The metabolites of acrylamide, including NAE-d3, are excreted in the urine .
Result of Action
The result of NAE-d3 action is the detoxification of acrylamide . This process reduces the potential toxic effects of acrylamide, which include neurotoxicity, carcinogenicity, and skin irritation . Long-term exposure to acrylamide can lead to motor and sensory polyneuropathy . High levels of acrylamide can elevate the risk of cancer and cause neurological damage .
Action Environment
The action, efficacy, and stability of NAE-d3 can be influenced by various environmental factors. For instance, acrylamide, the parent compound of NAE-d3, is found in a variety of environmental sources such as industrial processes, food packaging, cosmetics, and cigarette smoke . Dietary intake, particularly from foods cooked at high temperatures, is a major source of acrylamide exposure . Therefore, these environmental factors can significantly influence the levels of NAE-d3 in the body.
Analyse Biochimique
Biochemical Properties
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is a metabolite of acrylamide, which is detoxified through a two-step process . First, acrylamide is metabolized by the cytochrome P450s. Then, it is conjugated to glutathione to make it more water-soluble . This process involves interactions with various enzymes and proteins, including the cytochrome P450s and glutathione.
Cellular Effects
The effects of this compound on cells are largely related to its role as a metabolite of acrylamide. Acrylamide can cause skin irritation such as redness and peeling. It has also been tied to neuropathy regarding the central nervous system and the peripheral nervous system . Long term exposure to acrylamide can produce motor and sensory polyneuropathy such as numbness of lower limbs, tingling of the fingers, vibratory loss, ataxic gait, and muscular atrophy .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in the metabolism of acrylamide. The conversion of acrylamide into glycidamide and the subsequent conjugation to glutathione involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In a study involving rats and Chinese adolescents, it was found that the cumulative excretion of mercapturic acid metabolites, including this compound, contributes to a significant percentage of total in vivo metabolites of acrylamide . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Metabolic Pathways
This compound is involved in the metabolic pathways of acrylamide . It is a recognized metabolite of acrylamide mercapturic acid, which also includes other metabolites such as N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), N-acetyl-S-(2-carbamoylethyl)-L-cysteine-sulfoxide (AAMA-sul), and N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (iso-GAMA) .
Propriétés
IUPAC Name |
(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-FYFSCIFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

